Cas no 560-66-7 (Eburicoic acid)

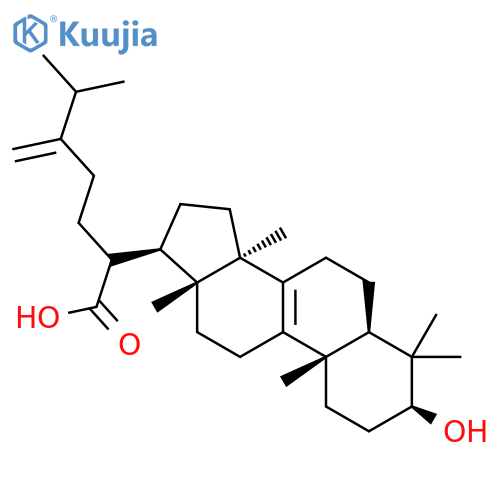

Eburicoic acid structure

Eburicoic acid 化学的及び物理的性質

名前と識別子

-

- Lanost-8-en-21-oicacid, 3-hydroxy-24-methylene-, (3b)-

- Eburicoic acid

- Eburicoinsaeure

- Eburicosaeure

- Eburcoic acid

- NSC 41969

- 560-66-7

- FE37KG6A7Q

- MS-28713

- NSC-41969

- UNII-FE37KG6A7Q

- AKOS040760373

- SCHEMBL18195824

- HY-122951

- 3beta-Hydroxy-24-methylene-8-lanostene-21-oic acid

- (r)-2-((3s,5r,10s,13r,14r,17r)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid

- CS-0090665

- CHEMBL179188

- Lanost-8-en-21-oic acid, 3-hydroxy-24-methylene-, (3beta)-

- (2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid

- 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid

- NSC41969

- DTXSID20971389

- FT-0775742

- CHEMBL1981478

- 3-hydroxy-24-methylidenelanost-8-en-21-oic acid

- (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

- NCI60_003951

- DA-52788

- (2R)-2-[(2S,5S,7R,11R,14R,15R)-5-Hydroxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0,.0,]heptadec-1(10)-en-14-yl]-6-methyl-5-methylideneheptanoate

- 3 beta-hydroxy-24-methylene-8-lanostene-21-oic acid

- (2R)-2-((3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid

- Eburicoate

- (2R)-2-((2S,5S,7R,11R,14R,15R)-5-Hydroxy-2,6,6,11,15-pentamethyltetracyclo(8.7.0.0,.0,)heptadec-1(10)-en-14-yl)-6-methyl-5-methylideneheptanoate

- GLXC-18055

-

- インチ: InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1

- InChIKey: UGMQOYZVOPASJF-OXUZYLMNSA-N

- ほほえんだ: CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O

計算された属性

- せいみつぶんしりょう: 470.37600

- どういたいしつりょう: 470.375995

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 34

- 回転可能化学結合数: 6

- 複雑さ: 881

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 7

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.05±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 292-293 ºC

- ふってん: 572.6°Cat760mmHg

- フラッシュポイント: 314.1°C

- 屈折率: 1.54

- ようかいど: Insuluble (4.7E-6 g/L) (25 ºC),

- PSA: 57.53000

- LogP: 7.78980

Eburicoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN90414-10mg |

Eburicoic acid |

560-66-7 | >=98% | 10mg |

$318 | 2023-09-19 | |

| MedChemExpress | HY-122951-1mg |

Eburicoic acid |

560-66-7 | ≥98.0% | 1mg |

¥1600 | 2024-04-18 | |

| MedChemExpress | HY-122951-10mg |

Eburicoic acid |

560-66-7 | ≥98.0% | 10mg |

¥7200 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43380-5mg |

Eburicoic acid |

560-66-7 | ,HPLC≥96.5% | 5mg |

¥2658.0 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1599-1mg |

Eburicoic acid |

560-66-7 | 98.94% | 1mg |

¥ 1480 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1599-5mg |

Eburicoic acid |

560-66-7 | 98.94% | 5mg |

¥ 3747 | 2023-09-07 | |

| Aaron | AR00DBFE-5mg |

(2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid |

560-66-7 | 5mg |

$301.00 | 2025-01-24 | ||

| A2B Chem LLC | AG20238-50mg |

(2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid |

560-66-7 | 98% by HPLC | 50mg |

$4568.00 | 2024-04-19 | |

| A2B Chem LLC | AG20238-10mg |

(2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid |

560-66-7 | 98% by HPLC | 10mg |

$1294.00 | 2024-04-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1599-10mg |

Eburicoic acid |

560-66-7 | 98.94% | 10mg |

¥ 5612 | 2023-09-07 |

Eburicoic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:560-66-7)Eburicoic acid

注文番号:LE1236

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Eburicoic acid 関連文献

-

Yi Kuang,Bin Li,Zilong Wang,Xue Qiao,Min Ye Nat. Prod. Rep. 2021 38 83

-

2. The biosynthesis of eburicoic acid from sesquiterpene precursorsW. Lawrie,J. McLean,P. L. Pauson,J. Watson J. Chem. Soc. C 1967 2002

-

R. M. Gascoigne,J. J. H. Simes Q. Rev. Chem. Soc. 1955 9 328

-

4. 491. The chemistry of fungi. Part XVIII. The cyclic system of eburicoic acidJ. S. E. Holker,A. D. G. Powell,Alexander Robertson,J. J. H. Simes,R. S. Wright J. Chem. Soc. 1953 2414

-

5. 195. Eburicoic acidF. N. Lahey,P. H. A. Strasser J. Chem. Soc. 1951 873

推奨される供給者

Amadis Chemical Company Limited

(CAS:560-66-7)Eburicoic acid

清らかである:99%/99%/99%/99%

はかる:10mg/25mg/5mg/50mg

価格 ($):330.0/552.0/223.0/1162.0

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:560-66-7)Eburicoicacid

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ